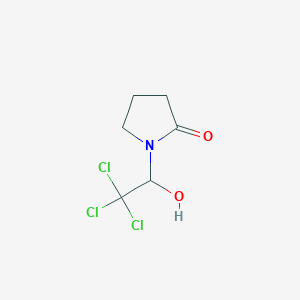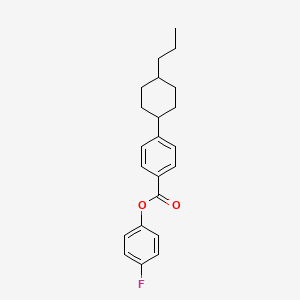
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine typically involves the reaction of 1,3,5-triazine-2,4,6-triamine with phenyl-substituted reagents under controlled conditions. The reaction is usually carried out in a solvent such as chlorobenzene at elevated temperatures around 294-296°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine involves its interaction with molecular targets through its triazine ring and phenyl groups. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine, N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-: This compound is structurally similar and shares many chemical properties.
N~2~-Cyclopropyl-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with different substituents, leading to varied chemical behavior.
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5-triazine-2,4,6-triamine: A closely related compound with similar applications.
Uniqueness
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexaphenyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine is unique due to its specific substitution pattern and the stability conferred by the hexaphenyl groups. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
13264-13-6 |
|---|---|
Molecular Formula |
C36H36N9P3 |
Molecular Weight |
687.7 g/mol |
IUPAC Name |
2-N,2-N',4-N,4-N',6-N,6-N'-hexakis-phenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/C36H36N9P3/c1-7-19-31(20-8-1)37-46(38-32-21-9-2-10-22-32)43-47(39-33-23-11-3-12-24-33,40-34-25-13-4-14-26-34)45-48(44-46,41-35-27-15-5-16-28-35)42-36-29-17-6-18-30-36/h1-30,37-42H |
InChI Key |
CQVVUNMSNVSTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP2(=NP(=NP(=N2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6)NC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)
![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)

![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)
